(S)-(-)-1-Phenyl-1-propanol is an organic compound with the molecular formula C₉H₁₂O. It is a chiral alcohol, characterized by a phenyl group attached to a propanol backbone. This compound exists in two enantiomeric forms, with (S)-(-)-1-phenyl-1-propanol being the biologically active form. Its structure features a secondary alcohol functional group, which plays a crucial role in its reactivity and interactions in various chemical and biological contexts .
(S)-(-)-1-Phenyl-1-propanol serves as a crucial chiral synthon in organic synthesis. A chiral synthon is a building block molecule used to introduce a specific chirality into a target molecule. Due to its readily available hydroxyl group, (S)-(-)-1-Phenyl-1-propanol can be derivatized into various functional groups, allowing researchers to incorporate the desired chirality into complex molecules. For instance, it can be converted into aldehydes, ketones, esters, or amines, all while retaining its defined chirality. This property makes it a versatile tool for synthesizing enantiopure pharmaceuticals, agrochemicals, and other chiral compounds [1].
Here are some examples of research articles utilizing (S)-(-)-1-Phenyl-1-propanol as a chiral synthon:
(S)-(-)-1-Phenyl-1-propanol can also function as a ligand in asymmetric catalysis. Ligands are molecules that bind to a catalyst and influence its reactivity and selectivity. The chirality of (S)-(-)-1-Phenyl-1-propanol allows it to interact differently with different enantiomers of a substrate molecule, leading to the preferential formation of a desired enantiomer in the reaction. This makes it a valuable tool for researchers developing new methods for asymmetric synthesis [2].
Here are some research articles exploring the use of (S)-(-)-1-Phenyl-1-propanol as a ligand in asymmetric catalysis:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
(S)-(-)-1-Phenyl-1-propanol exhibits notable biological activities. It has been investigated for its potential roles in:
There are several methods for synthesizing (S)-(-)-1-phenyl-1-propanol:
These methods are significant for producing the compound with high purity and yield.
(S)-(-)-1-Phenyl-1-propanol finds applications across various fields:
Research on the interactions of (S)-(-)-1-phenyl-1-propanol has revealed:
Several compounds share structural similarities with (S)-(-)-1-phenyl-1-propanol. Here are some notable examples:
Compound Name | Structure Type | Unique Characteristics |
---|---|---|
1-Phenylethanol | Primary Alcohol | Less sterically hindered; different biological activity |
2-Phenylpropanol | Secondary Alcohol | Different stereochemistry; potential for different reactivity |
Benzyl alcohol | Primary Alcohol | Lacks the propanol chain; used primarily as a solvent |
(S)-(-)-1-Phenyl-1-propanol is unique due to its specific chiral configuration and associated biological activities, distinguishing it from these similar compounds.
(S)-(-)-1-Phenyl-1-propanol (CAS: 613-87-6) is a chiral secondary alcohol belonging to the phenylpropanol family. Its molecular formula is C₉H₁₂O, with a molecular weight of 136.19 g/mol. The compound features a phenyl group bonded to the first carbon of a three-carbon chain, terminating in a hydroxyl group at the same carbon, creating a stereogenic center (Figure 1).
Property | Value |
---|---|
IUPAC Name | (1S)-1-phenylpropan-1-ol |
Boiling Point | 217–219°C (lit.) |
Density | 0.992 g/mL at 25°C |
Refractive Index | 1.52 (20°C) |
Solubility | Insoluble in water; soluble in alcohols and oils |
Optical Rotation (α) | -40.7° (neat, 20°C) |
The enantiomeric pair, (S)-(-)- and (R)-(+)-1-phenyl-1-propanol, share identical physical properties except for their interaction with plane-polarized light. The racemic mixture (CAS: 93-54-9) is a 1:1 combination of both enantiomers.
The synthesis of 1-phenyl-1-propanol was first reported in the early 20th century, with early methods involving the hydrogenation of phenethyl ketone. However, enantioselective synthesis gained prominence in the 1970s, driven by advances in asymmetric catalysis. A landmark study in 1994 demonstrated the use of Grignard reagents for stereocontrolled synthesis, achieving high enantiomeric excess (ee) via chiral auxiliaries.
Key milestones include:
(S)-(-)-1-Phenyl-1-propanol serves as a versatile chiral building block in organic synthesis. Its applications include:
A notable application is its role in studying C–C bond cleavage mechanisms. For example, micro-solvated radical cations of (S)-(-)-1-phenyl-1-propanol exhibit distinct fragmentation barriers compared to unsolvated species, providing insights into solvent effects on reaction kinetics.
The stereogenic center in (S)-(-)-1-phenyl-1-propanol makes it a model compound for exploring chirality-driven phenomena:
Rotational spectroscopy studies reveal two dominant conformers:
Cellulose tribenzoate columns resolve (S)- and (R)-enantiomers via differential adsorption isotherms, described by the Tóth model. This has implications for purifying chiral drugs.
While not naturally abundant, its synthetic analogs (e.g., norephedrine) exhibit stereospecific interactions with adrenergic receptors.
(S)-(-)-1-Phenyl-1-propanol possesses the molecular formula C₉H₁₂O with a molecular weight of 136.19 g/mol [1] [2]. The compound is characterized by its chiral nature, containing nine carbon atoms, twelve hydrogen atoms, and one oxygen atom arranged in a specific three-dimensional configuration [3]. The molecular structure consists of a phenyl ring attached to a secondary alcohol functionality with an ethyl substituent [1].
The structural framework of (S)-(-)-1-Phenyl-1-propanol features a benzene ring directly bonded to a carbon atom bearing both a hydroxyl group and an ethyl chain [1] [2]. The compound exhibits the characteristic structure of an α-ethylbenzyl alcohol, where the chiral center is located at the carbon atom bearing the hydroxyl functional group [2] [4]. The InChI key for this compound is DYUQAZSOFZSPHD-SECBINFHSA-N, providing a unique structural identifier [5]. The structural arrangement places the phenyl group in a position that significantly influences the compound's physical and chemical properties through aromatic stabilization effects [4].
The stereochemical designation of (S)-(-)-1-Phenyl-1-propanol follows the Cahn-Ingold-Prelog priority rules for absolute configuration assignment [6] [7]. In this system, the four substituents attached to the chiral carbon center are ranked according to atomic number priority: the hydroxyl group (highest priority), the phenyl ring, the ethyl group, and hydrogen (lowest priority) [6]. When the molecule is oriented with the hydrogen atom pointing away from the observer, the remaining three substituents trace a counterclockwise path, resulting in the S-configuration designation [7] [8]. This absolute configuration is independent of the direction of optical rotation and represents the spatial arrangement of atoms around the stereogenic center [9].
The optical rotation of (S)-(-)-1-Phenyl-1-propanol ranges from -45° to -49°, classifying it as a levorotatory compound [1] [2]. Specific rotation measurements conducted under standardized conditions show a value of -46° when measured at a concentration of 1 g per 100 mL in chloroform [1]. Alternative measurements report specific rotation values of -47° in hexane at a concentration of 2.25 g per 100 mL [2]. The negative optical rotation indicates that this enantiomer rotates plane-polarized light in a counterclockwise direction when observed along the path of the light beam [10] [9]. The magnitude of optical rotation provides a quantitative measure of the compound's chiral purity and serves as a reliable method for enantiomeric identification [10].
(S)-(-)-1-Phenyl-1-propanol exists as a liquid at room temperature (20°C) [1] [3]. The compound appears as a colorless to light yellow transparent liquid under normal storage conditions [1] [3]. The physical state remains consistent across various commercial sources, with some preparations showing slight coloration ranging from colorless to light orange [11]. The liquid nature of this compound at ambient temperatures facilitates its handling and application in various chemical processes [1].
The boiling point of (S)-(-)-1-Phenyl-1-propanol varies depending on the applied pressure conditions [1] [12] [13]. Under reduced pressure conditions, the compound boils at 94-95°C at 10 mmHg [1] [2]. At standard atmospheric pressure (760 mmHg), the boiling point is significantly higher at 219°C [12] [13]. Alternative measurements report boiling points of 212°C and 218-220°C under atmospheric conditions [11] [14]. The flash point of the compound is consistently reported as 90°C across multiple sources [1] [3] [15]. These thermal properties indicate the compound's moderate volatility and thermal stability under standard laboratory conditions [1].
(S)-(-)-1-Phenyl-1-propanol exhibits limited solubility in water due to its hydrophobic aromatic character [15]. The compound is classified as insoluble in water but demonstrates good solubility in alcohols and oils [15]. The hydrophobic nature of the phenyl group significantly influences the solubility behavior, making the compound more compatible with organic solvents than with polar aqueous systems [16]. The solubility characteristics follow typical patterns observed for aromatic alcohols, where the presence of the benzene ring reduces water solubility while maintaining compatibility with organic media [16] [17].
The density of (S)-(-)-1-Phenyl-1-propanol is reported as 0.992 g/mL at 25°C [2] [13]. Alternative measurements indicate a density of 0.994 g/mL at 25°C and 0.993 g/mL at 20°C [14] [15]. The specific gravity is documented as 1.00 when measured at 20°C relative to water at the same temperature [11]. These density values place the compound in a range typical for aromatic alcohols and reflect the influence of both the phenyl ring and the hydroxyl functional group on the overall molecular density [1] [2].
The refractive index of (S)-(-)-1-Phenyl-1-propanol is consistently reported as 1.52 across multiple sources when measured at 20°C using the sodium D-line [1] [3]. More precise measurements indicate a refractive index of 1.520 and 1.5196 at 20°C [2] [14]. These values are characteristic of aromatic compounds and reflect the compound's optical density and molecular polarizability [1] [4]. The refractive index serves as a reliable physical constant for compound identification and purity assessment [11].
The infrared spectrum of (S)-(-)-1-Phenyl-1-propanol exhibits characteristic absorption bands typical of secondary alcohols and aromatic compounds [5] [18]. The most prominent feature is the broad O-H stretching vibration appearing in the range of 3200-3500 cm⁻¹, which is broadened due to hydrogen bonding interactions [19] [18]. The C-O stretching vibration appears between 1150-1075 cm⁻¹, consistent with secondary alcohol functionality [19] [18]. Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches appear at lower frequencies [18]. The aromatic C=C stretching vibrations manifest in the 1450-1600 cm⁻¹ range, confirming the presence of the benzene ring system [20] [5].
The ¹H NMR spectrum of (S)-(-)-1-Phenyl-1-propanol displays characteristic chemical shifts for the various hydrogen environments within the molecule [20] [21]. Aromatic protons appear in the range of 7.2-7.4 ppm, consistent with monosubstituted benzene systems [21] [22]. The hydrogen atom attached to the carbon bearing the hydroxyl group appears as a triplet around 4.5-4.6 ppm [21]. The ethyl chain protons show characteristic patterns with the CH₂ group appearing as a quartet around 1.8 ppm and the terminal CH₃ group as a triplet near 0.8-1.0 ppm [21] [22]. The hydroxyl proton typically appears as a broad signal around 2.5-5.0 ppm, depending on the measurement conditions and hydrogen bonding [22].
Carbon-13 NMR spectroscopy reveals distinct chemical shifts for the carbon environments [20] [23]. The aromatic carbon atoms appear in the range of 125-150 ppm, characteristic of benzene ring carbons [23]. The carbon bearing the hydroxyl group shows a chemical shift around 50-65 ppm, typical for secondary alcohols [23]. The ethyl chain carbons appear at lower field positions consistent with aliphatic carbon environments [20] [23].
Mass spectrometric analysis of (S)-(-)-1-Phenyl-1-propanol yields a molecular ion peak at m/z 136, corresponding to the molecular weight of the compound [21] [24]. The fragmentation pattern shows characteristic loss of ethyl groups and hydroxyl functionalities [24]. Major fragment ions include peaks at m/z 107, resulting from the loss of the ethyl group (M-29), and peaks at m/z 77-79, corresponding to phenyl cation fragments [21] [24]. The base peak typically appears at m/z 107, representing the benzylic cation formed after ethyl group elimination [21] [24]. Additional fragmentation produces peaks at lower mass-to-charge ratios, including m/z 51-53 corresponding to various aromatic fragments [24].
The (R)-(+)-1-Phenyl-1-propanol enantiomer exhibits identical physical properties to its (S)-(-) counterpart except for optical rotation characteristics [25] [26]. The (R)-enantiomer displays a positive optical rotation of +48° under identical measurement conditions, representing an equal but opposite rotation compared to the (S)-form [14]. Both enantiomers possess identical molecular weights, boiling points, densities, and refractive indices [25] [14]. The spectroscopic properties, including IR, NMR, and mass spectrometry, are essentially identical between the two enantiomers [25] [27]. The primary distinguishing feature lies in their interaction with chiral environments and their biological activities, where the (S)-form demonstrates different binding affinities in chiral recognition systems [26] [28].
Racemic 1-phenyl-1-propanol, containing a 50:50 mixture of both enantiomers, exhibits no optical rotation due to the cancellation of individual enantiomeric contributions [29] [9]. The physical properties of the racemic mixture closely match those of the individual enantiomers, with identical boiling points, densities, and refractive indices [29] [15]. Spectroscopic analysis reveals no differences in IR, NMR, or mass spectrometric behavior between the racemic mixture and pure enantiomers [29]. The separation of enantiomers from racemic mixtures requires specialized techniques such as chiral chromatography or enzymatic resolution methods [29]. Lipase-catalyzed enantioselective esterification has been successfully employed for the kinetic resolution of racemic 1-phenyl-1-propanol [29].
The structural features of (S)-(-)-1-Phenyl-1-propanol directly influence its physical and chemical properties through several mechanisms [4] [20]. The presence of the phenyl ring contributes to the compound's UV absorption characteristics and affects its solubility profile by introducing hydrophobic character [20] [16]. The secondary alcohol functionality determines the hydrogen bonding capacity and influences boiling point elevation compared to corresponding hydrocarbons [19] [18]. The chiral center at the α-carbon creates the stereochemical diversity responsible for optical activity and enantioselective interactions [6] [7]. The ethyl substituent provides steric bulk that affects molecular packing and influences physical properties such as melting point and density [4]. The combination of aromatic and aliphatic structural elements creates a unique property profile that distinguishes this compound from simpler alcohols or purely aromatic systems [20] [16].
Property | (S)-(-)-1-Phenyl-1-propanol | (R)-(+)-1-Phenyl-1-propanol | Racemic Mixture |
---|---|---|---|
Molecular Weight | 136.19 g/mol | 136.19 g/mol | 136.19 g/mol |
Optical Rotation | -46° to -49° | +46° to +49° | 0° |
Boiling Point | 219°C (760 mmHg) | 219°C (760 mmHg) | 219°C (760 mmHg) |
Density (25°C) | 0.992 g/mL | 0.993 g/mL | ~0.992 g/mL |
Refractive Index | 1.520 | 1.5196 | ~1.520 |
Solubility in Water | Insoluble | Insoluble | Insoluble |
The synthesis of (S)-(-)-1-phenyl-1-propanol from propionaldehyde derivatives represents one of the fundamental approaches in organic synthesis. The most widely employed method involves the Grignard reaction between bromobenzene and propionaldehyde [1]. This classical approach begins with the formation of phenylmagnesium bromide from bromobenzene and magnesium metal in anhydrous tetrahydrofuran at -78°C. The Grignard reagent is then treated with propionaldehyde to yield the desired alcohol in 89% yield [1].
The reaction mechanism proceeds through nucleophilic addition of the phenylmagnesium bromide to the carbonyl carbon of propionaldehyde, followed by aqueous workup to protonate the resulting alkoxide. While this method provides excellent yields, it produces racemic product, necessitating subsequent resolution or the use of chiral auxiliaries to obtain the desired (S)-enantiomer [2] [3] [4].
Alternative approaches utilize propionaldehyde derivatives with pre-installed chiral centers or employ chiral reducing agents. The reduction of 2-phenylpropanal using sodium borohydride or lithium aluminum hydride modified with chiral ligands has been investigated, though these methods typically provide moderate enantioselectivities [5].
Grignard reactions remain a cornerstone of carbon-carbon bond formation in the synthesis of (S)-(-)-1-phenyl-1-propanol. The classical approach involves the reaction of phenylmagnesium bromide with various carbonyl compounds to construct the desired carbon framework [3] [4] [6].
The formation of phenylmagnesium bromide requires careful control of reaction conditions. Magnesium metal must be activated by crushing or treatment with small amounts of iodine or 1,2-dibromoethane to remove surface oxides [3]. The reaction is typically conducted in dry tetrahydrofuran under an inert atmosphere at sub-ambient temperatures to prevent side reactions.
When applied to the synthesis of 1-phenyl-1-propanol, the Grignard reaction with acetaldehyde derivatives provides access to the target molecule. However, the inherent limitation of producing racemic products requires additional steps for enantiomeric enrichment. Recent advances have focused on the development of chiral Grignard reagents or the use of chiral aldehydes to introduce asymmetry during the carbon-carbon bond formation step [7].
The Corey-Bakshi-Shibata (CBS) catalyst system represents one of the most successful approaches for the asymmetric reduction of prochiral ketones to produce (S)-(-)-1-phenyl-1-propanol [8] [9] [10] [11] [12]. The CBS catalyst, derived from proline, provides excellent enantioselectivity in the reduction of propiophenone and related substrates.
The CBS reduction mechanism involves the formation of a chiral oxazaborolidine catalyst through condensation of a proline-derived amino alcohol with a boronic acid or borane [10] [11]. The resulting catalyst coordinates both the ketone substrate and borane reducing agent, facilitating an intramolecular hydride transfer through a six-membered ring transition state. This concerted mechanism ensures high stereochemical control, typically achieving enantiomeric excess values of 81-87% for (S)-(-)-1-phenyl-1-propanol [8] [12].
Recent developments have focused on improving the stability and recyclability of CBS catalysts. The use of borane-amine complexes instead of borane-tetrahydrofuran or borane-methyl sulfide complexes provides enhanced safety and stability while maintaining excellent enantioselectivity [8]. These modifications have enabled the development of practical synthetic protocols that achieve 88-94% yields with 82-88% enantiomeric excess [8].
Alternative catalyst systems include modified aluminum hydride reagents and chiral rhodium complexes. Lithium aluminum hydride modified with chiral ligands such as BINOL derivatives has been employed for the asymmetric reduction of aromatic ketones, though typically with more modest selectivities compared to CBS catalysts [5].
Biocatalytic reduction represents an environmentally friendly and highly selective approach to (S)-(-)-1-phenyl-1-propanol synthesis. The use of engineered microorganisms and isolated enzymes has shown remarkable success in achieving high enantioselectivities under mild reaction conditions [13] [14] [15].
Candida utilis xylose reductase has emerged as a particularly effective biocatalyst for the asymmetric reduction of aromatic ketones [13] [14]. The engineered enzyme variant Candida tenuis XR D51A demonstrates exceptional catalytic efficiency (43·10³ s⁻¹ M⁻¹) for the reduction of phenylpropanal derivatives [14]. Whole-cell biocatalysts expressing the engineered reductase and yeast formate dehydrogenase for NADH recycling provide substantial stabilization of the enzyme system.
The biocatalytic process achieves remarkable selectivity, with enantiomeric excess values reaching 99.5% for the (S)-enantiomer [13]. The reaction proceeds under mild conditions (45°C, aqueous media) and achieves 85% yield within 48 hours [13]. The immobilized cells retain approximately 50% of their original catalytic activity after three reuse cycles, demonstrating the practical viability of the biocatalytic approach [13].
Scale-up optimization has demonstrated the production of 843 mM (115 g/L) (S)-2-phenylpropanol with 93.1% enantiomeric excess using a catalyst loading of 40 g cell dry weight [14]. The multilevel strategy included rational mutagenesis for improved enzyme activity and enantioselectivity, whole-cell catalyst stabilization, and optimization of substrate-to-catalyst ratios [14].
Polymer-supported chiral catalysts have revolutionized the field of continuous flow asymmetric synthesis, offering enhanced catalyst stability and simplified product purification [16] [17] [18] [19] [20]. The immobilization of chiral catalysts on polymer supports enables their use in packed-bed flow reactors, allowing for extended operation times and improved process efficiency.
Polymer-supported ephedrine and camphor derivatives have demonstrated exceptional performance in the asymmetric synthesis of 1-phenylpropanol [16] [17]. These catalysts, when employed in flow systems for the reaction of benzaldehyde with diethylzinc, initially achieve chemical yields exceeding 95% with enantiomeric excess values greater than 94% [16]. The flow system enables the continuous removal of alkoxide reaction products, which would otherwise act as competing catalysts with lower enantioselectivity [17].
The durability of polymer-supported catalysts in flow systems represents a significant advantage over batch processes. PS camphor derivative catalysts maintain high activity for approximately 275 hours of continuous operation, though gradual performance deterioration occurs due to oxidative degradation of catalyst sites [16]. This extended operational lifetime demonstrates the practical viability of flow-based asymmetric synthesis for industrial applications.
Recent advances in catalyst design have focused on improving the chemical robustness of polymer-supported systems. The development of physically robust polymer supports combined with chemically stable catalytic groups addresses the primary limitation of gradual catalyst degradation during extended operation periods [17] [19].
Simple bench-top flow systems have emerged as practical tools for asymmetric synthesis, offering precise control over reaction conditions and enhanced safety compared to traditional batch processes [16] [17] [21] [22]. These systems typically consist of syringe pumps, mixing modules, and packed-bed reactors containing immobilized chiral catalysts.
The design of bench-top flow systems for (S)-(-)-1-phenyl-1-propanol synthesis incorporates several key components. Temperature control is achieved through jacketed reactors connected to recirculating chillers, enabling precise maintenance of optimal reaction temperatures [20]. Flow rates are controlled using programmable syringe pumps, allowing for adjustment of residence times to optimize conversion and selectivity [20].
Polymer-supported HyperBTM catalysts have demonstrated exceptional performance in continuous flow systems for related asymmetric transformations [20]. These catalysts achieve excellent yields and enantiopurities (up to 97:3 enantiomeric ratio) while maintaining stability over extended operation periods exceeding 100 hours [20].
The integration of in-line monitoring and control systems enables real-time optimization of reaction conditions. Process analytical technology (PAT) tools, including in-situ FTIR spectroscopy, provide continuous monitoring of substrate conversion and product formation, facilitating dynamic process optimization [21] [22].
The selective hydrogenation of dicarbonyl compounds represents a sophisticated approach to (S)-(-)-1-phenyl-1-propanol synthesis, offering precise control over regioselectivity and enantioselectivity [23] [24] [25] [26]. This methodology exploits the differential reactivity of carbonyl groups to achieve selective reduction of specific functional groups while preserving others.
The hydrogenation of 1-phenyl-1,2-propanedione serves as a model system for understanding the complexity of dicarbonyl reduction [27] [28] [29]. This substrate can undergo reduction to yield up to eight different products through competitive parallel and series pathways involving both regioselectivity and enantioselectivity [27]. The catalytic system typically employs heterogeneous catalysts such as Ir/TiO₂ combined with chiral modifiers like cinchonidine [27] [29].
Intermetallic compounds have shown particular promise for achieving high chemoselectivity in the hydrogenation of α,β-unsaturated carbonyl compounds [25]. These materials enable vertical adsorption of substrates via the carbonyl group, promoting selective reduction of the C=O bond over the C=C double bond [25]. Strategies involving charge transfer between catalyst components with high electronegativity differences have been proposed, though their effectiveness varies significantly among different systems [25].
Recent advances in catalyst design have focused on the development of single-atom catalysts and well-defined intermetallic phases [25]. These materials offer enhanced selectivity through precise control of the electronic structure and geometric arrangement of active sites [25].
The development of accurate kinetic models for enantioselective hydrogenation is crucial for process optimization and scale-up [30] [27] [28] [29] [31]. These models must account for the complex interplay between substrate adsorption, hydrogen activation, surface reaction, and product desorption while incorporating the effects of chiral modifiers on selectivity.
A simplified kinetic model for the enantioselective hydrogenation of 1-phenyl-1,2-propanedione has been developed based on apparent first-order kinetics in reactant and intermediate concentrations [27] [29]. The kinetic constants incorporate all effects including hydrogen partial pressure, solvent interactions, catalyst concentration, and chiral additive concentration [27]. This approach enables the prediction of concentration profiles with low residual values despite the complexity of the catalytic system [27].
The Langmuir-Hinshelwood model has been successfully applied to describe the kinetics of asymmetric hydrogenation over modified heterogeneous catalysts [31]. This model assumes competitive adsorption of reactants on the catalyst surface and accounts for the effects of surface coverage on reaction rates [31]. The incorporation of chiral modifier effects requires consideration of different adsorption modes (flat vs. tilted) and varying numbers of adsorption sites [30] [31].
Temperature dependence studies reveal activation energies ranging from 40-85 kJ/mol for various enantioselective hydrogenation systems [32] [27]. The apparent activation energy for the formation of individual enantiomers differs by 8-15 kJ/mol, corresponding well with computed energy differences for enantiodetermining transition states [32].
The transition from laboratory-scale synthesis to industrial production of (S)-(-)-1-phenyl-1-propanol requires careful consideration of multiple factors including safety, economics, environmental impact, and regulatory compliance [33] [34] [35]. Industrial production methods must balance the competing demands of high yield, excellent enantioselectivity, and cost-effectiveness while maintaining safety standards and minimizing environmental impact.
Traditional industrial approaches rely on large-scale batch reactors equipped with sophisticated mixing and temperature control systems [33]. These systems typically employ heterogeneous catalysts to facilitate product separation and catalyst recovery [36]. However, the scale-up of asymmetric synthesis presents unique challenges due to the sensitivity of enantioselectivity to reaction conditions and the high cost of chiral catalysts [34].
Continuous flow processing has emerged as a promising alternative for industrial production, offering several advantages over traditional batch methods [21] [22] [37]. Flow systems provide precise control over reaction conditions, enhanced safety through reduced inventory of hazardous materials, and improved heat and mass transfer characteristics [21]. The use of packed-bed reactors containing immobilized chiral catalysts enables continuous operation with minimal catalyst loss and simplified downstream processing [20].
The pharmaceutical industry has increasingly adopted biocatalytic processes for the industrial production of chiral compounds [36]. These processes offer advantages including high selectivity, mild reaction conditions, and environmental compatibility [38] [36]. The development of robust enzyme variants through directed evolution and the use of whole-cell biocatalysts have addressed many of the traditional limitations of biocatalytic processes [14] [39].
The implementation of green chemistry principles in the synthesis of (S)-(-)-1-phenyl-1-propanol focuses on minimizing environmental impact while maintaining synthetic efficiency [21] [40] [41]. Key strategies include the use of renewable feedstocks, environmentally benign solvents, atom-efficient reactions, and catalyst recycling systems.
Solvent selection represents a critical aspect of green chemistry implementation [40]. Water has emerged as the preferred medium for many asymmetric reductions, particularly biocatalytic processes [13] [14]. When organic solvents are required, the preference is for low-toxicity options such as ethanol, isopropanol, and acetone, while avoiding problematic solvents like dichloromethane, dimethylformamide, and chlorinated hydrocarbons [40].
The development of solvent-free reactions represents an advanced approach to green chemistry [40]. Neat reaction conditions or the use of minimal solvent quantities can dramatically reduce environmental impact while often improving reaction rates and selectivities [40]. Flow chemistry systems are particularly well-suited for solvent minimization due to their high surface-area-to-volume ratios and efficient mixing [21].
Catalyst recycling strategies are essential for sustainable industrial processes [40] [18]. The immobilization of chiral catalysts on polymer supports enables their recovery and reuse over multiple reaction cycles [18] [19]. Flow systems with packed-bed reactors provide particularly efficient catalyst utilization, with some systems operating for over 100 hours without significant performance degradation [20].
The optimization of yield and purity in (S)-(-)-1-phenyl-1-propanol synthesis requires systematic investigation of reaction parameters and their interdependencies [34] [42] [43]. Key variables include temperature, pressure, catalyst loading, substrate concentration, reaction time, and additive concentrations.
Temperature optimization involves balancing reaction rate against selectivity and catalyst stability [27] [29]. Lower temperatures generally favor higher enantioselectivity but may result in unacceptably slow reaction rates [32]. The development of more active catalysts has enabled the use of milder conditions while maintaining practical reaction rates [14] [20].
Catalyst loading optimization is critical for economic viability [34] [42]. While higher catalyst loadings generally improve reaction rates and conversions, they significantly increase process costs [20]. Flow chemistry systems often enable the use of lower catalyst loadings due to improved mass transfer and longer contact times [21] [20].
The optimization of substrate concentrations requires consideration of solubility limitations, catalyst poisoning effects, and downstream processing requirements [14] [27]. High substrate concentrations can lead to catalyst deactivation and reduced selectivity, while very low concentrations result in poor productivity [14].
Purification strategies must balance product quality requirements against processing costs [40]. The high enantioselectivity achieved in optimized asymmetric synthesis often reduces the need for extensive purification [13] [14]. Flow systems enable in-line purification techniques, further simplifying downstream processing [20].
Irritant